![molecular formula C9H7Br2FO2 B1409953 Methyl 2,5-dibromo-3-fluorophenylacetate CAS No. 1803785-34-3](/img/structure/B1409953.png)
Methyl 2,5-dibromo-3-fluorophenylacetate
Overview
Description
Scientific Research Applications
Phenylacetic Acid Derivatives
- Production and Analysis : A study by Varma et al. (2006) identified derivatives of phenylacetic acid, including compounds similar in structure to Methyl 2,5-dibromo-3-fluorophenylacetate, from the culture mycelia of Curvularia lunata. These compounds were analyzed for their antimicrobial and antioxidant activities, providing insights into potential applications in pharmaceuticals and bioactive materials (Varma et al., 2006).
Conformational Behaviour Studies
- Molecular Analysis : Tormena et al. (2004) examined the conformational equilibrium of methyl 2-fluoroesters, which are structurally related to Methyl 2,5-dibromo-3-fluorophenylacetate. This study utilized NMR and IR spectroscopy, along with theoretical calculations, to understand the molecular behavior and stability of these compounds (Tormena et al., 2004).
Nitration and Derivative Formation
- Chemical Reactions and Derivatives : Suzuki et al. (1981) explored the nitration of compounds like 2,5-dimethylthiophene and its derivatives. This research aids in understanding how bromo and fluoro groups, similar to those in Methyl 2,5-dibromo-3-fluorophenylacetate, behave in chemical reactions, leading to the formation of various derivatives (Suzuki et al., 1981).
Antimicrobial and Antifungal Activities
- Biological Activity Studies : Banpurkar et al. (2018) synthesized 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones, exhibiting structural similarities to Methyl 2,5-dibromo-3-fluorophenylacetate. These compounds were evaluated for their antibacterial and antifungal activities, offering potential applications in developing new antimicrobial agents (Banpurkar et al., 2018).
properties
IUPAC Name |
methyl 2-(2,5-dibromo-3-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-8(13)3-5-2-6(10)4-7(12)9(5)11/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWVRGQICQRDQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204099 | |
Record name | Benzeneacetic acid, 2,5-dibromo-3-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-dibromo-3-fluorophenylacetate | |
CAS RN |
1803785-34-3 | |
Record name | Benzeneacetic acid, 2,5-dibromo-3-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803785-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 2,5-dibromo-3-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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